molecular formula C20H16O4 B6411691 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261981-28-5

4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6411691
CAS RN: 1261981-28-5
M. Wt: 320.3 g/mol
InChI Key: YCAABVKCPDYTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% (4-B3HBA) is a phenolic acid that is used in a variety of scientific research applications. It is a derivative of benzoic acid, and is used in the synthesis of organic compounds, as well as in biochemical and physiological studies.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used to synthesize organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used in biochemical and physiological studies, as it has been shown to have anti-inflammatory, antioxidant, and antifungal properties. In addition, 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% has been used in the study of gene expression, cell signaling, and cancer cell growth and differentiation.

Mechanism of Action

4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. By inhibiting COX-2, 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% can reduce inflammation and pain. In addition, 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to inhibit the activity of other enzymes, such as 5-lipoxygenase and nitric oxide synthase, which are involved in the production of other inflammatory mediators.
Biochemical and Physiological Effects
4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anti-fungal and antioxidant properties. In addition, 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to reduce the growth of cancer cells, and to inhibit the activity of enzymes involved in cell signaling.

Advantages and Limitations for Lab Experiments

4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it has a wide range of applications, and it has been shown to have a variety of biochemical and physiological effects. However, 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% also has some limitations. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

There are several potential future directions for the use of 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% in scientific research. It could be used to study the role of COX-2 in other physiological processes, such as the immune response and the regulation of cell growth and differentiation. In addition, it could be used to study the effects of other enzymes, such as 5-lipoxygenase and nitric oxide synthase, on inflammation and pain. Finally, it could be used to study the effects of 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% on other biochemical and physiological processes, such as cell signaling and gene expression.

Synthesis Methods

4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% is synthesized through a two-step reaction. First, 3-benzyloxybenzoic acid is reacted with sulfuric acid to form the corresponding benzyl ester, which is then reacted with potassium hydroxide to form 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95%. This method produces 4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95% with a purity of 95%.

properties

IUPAC Name

3-hydroxy-4-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-19-12-16(20(22)23)9-10-18(19)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12,21H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAABVKCPDYTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692217
Record name 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Benzyloxyphenyl)-3-hydroxybenzoic acid

CAS RN

1261981-28-5
Record name 3'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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